molecular formula C13H18O B1339901 2',2,2,5'-Tetramethylpropiophenone CAS No. 66390-56-5

2',2,2,5'-Tetramethylpropiophenone

Cat. No. B1339901
CAS RN: 66390-56-5
M. Wt: 190.28 g/mol
InChI Key: RLPMIFXUCYUHTO-UHFFFAOYSA-N
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Description

2',2,2,5'-Tetramethylpropiophenone is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies can provide insight into its potential characteristics and applications. For instance, the use of 2-hydroxy-2-methylpropiophenone in palladium-catalyzed reactions suggests that substituted propiophenones can undergo complex transformations, which may be relevant for the synthesis and reactivity of 2',2,2,5'-Tetramethylpropiophenone .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of reagents for phosphitylation in quantitative NMR analysis , the reaction of halogenated thiophenes with chlorodimethylsilane , and electrochemical methods for producing biphenols . These methods indicate that the synthesis of 2',2,2,5'-Tetramethylpropiophenone could potentially be achieved through similar strategies, such as halogenation followed by a Grignard reaction or electrochemical synthesis, depending on the desired functional groups and the starting materials available.

Molecular Structure Analysis

The molecular structure of compounds similar to 2',2,2,5'-Tetramethylpropiophenone can be determined using techniques like single-crystal X-ray diffractometer data . The crystal structure analysis of a related compound, 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reveals an orthorhombic space group with specific lattice constants, which provides a detailed understanding of the molecular geometry and electron distribution . This suggests that the molecular structure of 2',2,2,5'-Tetramethylpropiophenone could also be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2',2,2,5'-Tetramethylpropiophenone can be quite diverse. For example, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation with aryl bromides, leading to C-C and C-H bond cleavages . This indicates that 2',2,2,5'-Tetramethylpropiophenone might also participate in complex chemical reactions, potentially leading to the formation of new C-C bonds or functionalization at specific positions on the aromatic ring.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2',2,2,5'-Tetramethylpropiophenone are not directly discussed in the provided papers, the properties of similar compounds can be inferred. For instance, the presence of tetramethyl groups in the structure of 2,3,4,5-Tetrakis(dimethylsilyl)thiophene significantly affects its electronic properties and UV spectroscopy profile . This suggests that the tetramethyl groups in 2',2,2,5'-Tetramethylpropiophenone could similarly influence its physical and chemical properties, such as solubility, boiling point, and electronic absorption, which are important for its potential applications in materials science or organic synthesis.

Scientific Research Applications

Pharmacological Research

Phenolic compounds like Chlorogenic Acid (CGA) and Thymol have been extensively studied for their pharmacological properties. CGA, a phenolic acid found in green coffee extracts and tea, exhibits a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid metabolism and glucose in metabolic disorders (Naveed et al., 2018). Thymol, another phenolic compound, shows potential for therapeutic use against various diseases due to its anti-inflammatory, antioxidant, antihyperlipidemic, and membrane stabilization effects (Nagoor Meeran et al., 2017).

Materials Science

In materials science, nature-inspired phenolic chemistries are utilized for the engineering of advanced materials due to their adhesive and cohesive properties. The spatial and temporal control over phenolic chemistries allows for predictable material structures and properties, with applications in energy, catalysis, and biomedicine (Jia et al., 2021).

Environmental Science

Phenolic compounds are also of interest in environmental sciences, particularly in studies related to novel brominated flame retardants (NBFRs) and their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the need for more research on the occurrence, environmental fate, and toxicity of NBFRs, including phenolic flame retardants (Zuiderveen et al., 2020).

Mechanism of Action

The mechanism of action for 2’,2,2,5’-Tetramethylpropiophenone is not explicitly mentioned in the available resources. As a photoinitiator used in radical polymerization reactions, it likely absorbs light and undergoes a chemical reaction to produce radicals.

Safety and Hazards

2’,2,2,5’-Tetramethylpropiophenone is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statement H302 indicates that it may be harmful if swallowed .

properties

IUPAC Name

1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPMIFXUCYUHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557290
Record name 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',2,2,5'-Tetramethylpropiophenone

CAS RN

66390-56-5
Record name 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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